Harmine hydrochloride dihydrate
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Overview
Description
Harmine hydrochloride dihydrate is a derivative of harmine, a naturally occurring beta-carboline alkaloid found in several plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi. Harmine has been used traditionally in various cultural rituals and has gained attention for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmine hydrochloride dihydrate can be synthesized through several methods. One common approach involves the extraction of harmine from the seeds of Peganum harmala, followed by its conversion to this compound. The extraction process typically involves the use of organic solvents such as ethanol or methanol .
Industrial Production Methods: In industrial settings, this compound is produced by first isolating harmine from plant sources. The isolated harmine is then subjected to hydrochloric acid treatment to form harmine hydrochloride. The final step involves crystallization in the presence of water to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Harmine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline and other derivatives.
Reduction: Reduction reactions can convert harmine to harmalol.
Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the beta-carboline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Harmaline, harmalol.
Reduction: Harmalol.
Substitution: Various halogenated harmine derivatives.
Scientific Research Applications
Harmine hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker due to its strong fluorescence under ultraviolet light.
Biology: Investigated for its neuroprotective properties and potential to inhibit monoamine oxidase A (MAO-A).
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic effects.
Industry: Utilized in the synthesis of various pharmacologically active compounds
Mechanism of Action
Harmine hydrochloride dihydrate is part of the beta-carboline family of alkaloids, which includes compounds such as harmaline, harmalol, and harman. Compared to these similar compounds, this compound is unique in its strong MAO-A inhibitory activity and its diverse pharmacological properties. Harmaline, for example, also inhibits MAO-A but has a different pharmacokinetic profile and bioavailability. Harmalol and harman have distinct chemical structures and biological activities, making this compound a particularly versatile compound for research and therapeutic applications .
Comparison with Similar Compounds
- Harmaline
- Harmalol
- Harman
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrate;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-7,15H,1-2H3;1H;2*1H2 |
InChI Key |
WMTAXLOYEDMIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl |
Origin of Product |
United States |
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